1-Ethoxy-2-fluoro-3-nitrobenzene
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Overview
Description
1-Ethoxy-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, fluorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro, fluoro, or ethoxy groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: 1-Ethoxy-2-fluoro-3-aminobenzene.
Oxidation: 1-Ethoxy-2-fluoro-3-carboxybenzene.
Scientific Research Applications
1-Ethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties. The ethoxy group can affect the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context of its use.
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-Methoxy-2-fluoro-3-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-chloro-3-nitrobenzene: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: 1-Ethoxy-2-fluoro-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the ethoxy group can influence its solubility and interaction with other molecules.
Properties
IUPAC Name |
1-ethoxy-2-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVAUJPHRCEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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